molecular formula C8H10N6OS2 B7470250 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B7470250
M. Wt: 270.3 g/mol
InChI Key: VXXKHLGJDUTSRS-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSEA is a thiol-specific reagent that can modify cysteine residues in proteins, making it a valuable tool in biochemical and physiological studies.

Scientific Research Applications

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has been widely used in scientific research as a tool for studying protein structure and function. It can selectively modify cysteine residues in proteins, allowing researchers to investigate the role of these residues in protein-protein interactions, enzyme activity, and other biological processes. 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has also been used to study the structure and function of ion channels, which are important targets for drug development.

Mechanism of Action

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, resulting in the formation of a covalent bond between the thiol group of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide and the cysteine residue. This modification can alter the structure and function of the protein, allowing researchers to investigate the role of specific cysteine residues in biological processes.
Biochemical and Physiological Effects:
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can have a range of biochemical and physiological effects depending on the protein being studied and the specific cysteine residue being modified. For example, modification of cysteine residues in ion channels can alter the channel's conductance or gating properties, while modification of cysteine residues in enzymes can affect enzyme activity or substrate specificity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its specificity for cysteine residues, allowing researchers to selectively modify these residues in proteins. However, the reactivity of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can also be a limitation, as it can react with other thiol-containing molecules in the sample, leading to non-specific modifications. Additionally, the modification of cysteine residues can alter the protein's structure and function, potentially leading to artifacts in the experimental results.

Future Directions

There are several future directions for research involving 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide. One area of interest is the development of new thiol-specific reagents with improved specificity and reactivity. Another area of research is the application of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide in drug discovery, particularly in the development of new drugs targeting ion channels. Finally, the use of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide in combination with other techniques, such as mass spectrometry, could provide new insights into protein structure and function.

Synthesis Methods

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-mercaptoethanol with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction of the resulting compound with 2-bromoacetamide. The final product is obtained through purification and crystallization steps.

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS2/c1-14-8(11-12-13-14)17-4-2-6(15)10-7-9-3-5-16-7/h3,5H,2,4H2,1H3,(H,9,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXKHLGJDUTSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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